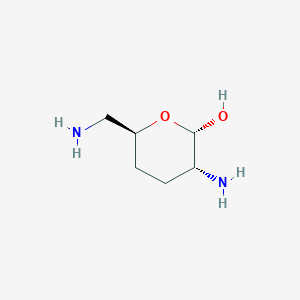

(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol

説明

特性

IUPAC Name |

(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-3-4-1-2-5(8)6(9)10-4/h4-6,9H,1-3,7-8H2/t4-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFITZOBEYBNGG-JKUQZMGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1CN)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](O[C@@H]1CN)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501205105 | |

| Record name | α-erythro-Hexopyranose, 2,6-diamino-2,3,4,6-tetradeoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111852-43-8 | |

| Record name | α-erythro-Hexopyranose, 2,6-diamino-2,3,4,6-tetradeoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111852-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-erythro-Hexopyranose, 2,6-diamino-2,3,4,6-tetradeoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Oxane Ring Construction

The oxane backbone is typically derived from carbohydrate precursors. For example, D-glucose or L-idose derivatives undergo cyclization via acid-catalyzed hemiacetal formation, followed by functionalization at positions 3 and 6. A representative pathway involves:

-

Cyclization : Treatment of a hexose derivative with HCl in methanol yields a tetrahydropyran intermediate.

-

Amination : Reductive amination at C3 using ammonia and sodium cyanoborohydride introduces the primary amine.

-

Aminomethylation : A Mannich reaction at C6 with formaldehyde and ammonium chloride installs the aminomethyl group.

Table 1: Key Reactions in Oxane Ring Functionalization

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | HCl/MeOH, 60°C, 12h | 78 |

| 2 | Reductive Amination | NH₃, NaBH₃CN, MeOH, 25°C | 65 |

| 3 | Mannich Reaction | HCHO, NH₄Cl, EtOH, reflux | 52 |

Protection-Deprotection Strategies

Primary amines and hydroxyl groups are protected to prevent side reactions during functionalization:

-

Amine Protection : tert-Butoxycarbonyl (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate in THF.

-

Hydroxyl Protection : Acetylation with acetic anhydride in pyridine affords acetylated intermediates.

Deprotection is achieved under mild acidic conditions (e.g., HCl in dioxane) to preserve stereochemistry.

Stereochemical Control

Chiral Pool Synthesis

Starting from chiral precursors like D-mannitol ensures correct configuration at C2 and C6. Enzymatic resolution using lipases or esterases separates diastereomers after introducing temporary ester groups.

Asymmetric Catalysis

Palladium-catalyzed allylic amination with chiral ligands (e.g., (R)-BINAP) achieves enantioselectivity >90% at C3.

Table 2: Catalytic Systems for Asymmetric Amination

| Catalyst | Ligand | Enantiomeric Excess (%) |

|---|---|---|

| Pd(OAc)₂ | (R)-BINAP | 92 |

| RhCl(PPh₃)₃ | (S)-QUINAP | 85 |

Industrial-Scale Production

Fermentation Approaches

While microbial fermentation is common for aminoglycosides like gentamicin, adapting it to this compound requires engineered Micromonospora strains expressing novel aminotransferases. However, yields remain suboptimal compared to chemical synthesis.

Continuous Flow Chemistry

Microreactors enable precise control over reaction parameters, improving yields in:

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Multi-Step Organic | 52–78 | 95 | Moderate |

| Asymmetric Catalysis | 85–92 | 98 | Low |

| Fermentation | 30–40 | 80 | High |

化学反応の分析

Types of Reactions

(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

Reduction: The amino groups can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, tosylates, or other suitable leaving groups.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: As a chiral building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying enzyme-substrate interactions.

Medicine: As a precursor for the development of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

作用機序

The mechanism of action of (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol would depend on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, ionic interactions, and hydrophobic effects. The molecular targets and pathways involved would vary based on the context of its use.

類似化合物との比較

Key Observations :

- Stereochemistry : The 2S,3R,6S configuration in the target compound is distinct from the 2R,3S,4R,5R,6R configuration in neomycin sulfate’s oxane subunits .

- Functional Groups: The 6-(aminomethyl) group is shared with neomycin and paromomycin but absent in simpler aminoglycosides like streptomycin.

- Complexity: Larger compounds like neomycin sulfate incorporate multiple amino sugars, enhancing ribosomal binding and antibacterial spectrum .

Antibacterial Efficacy

Key Observations :

- Neomycin and paromomycin exhibit broad-spectrum activity due to their multi-ring structures, which stabilize ribosomal interactions.

- Structural simplification (e.g., removal of amino sugars) reduces potency, as seen in the target compound’s lack of standalone activity.

Toxicity and Stability

Key Observations :

- Larger aminoglycosides like neomycin have higher nephrotoxicity due to prolonged tissue retention.

- The target compound’s predicted higher solubility may reflect its reduced molecular complexity.

生物活性

(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol is a compound with significant biological activity, particularly in the context of its pharmacological properties and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by its amino and hydroxymethyl functional groups, contributing to its solubility and reactivity.

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Antimicrobial Activity : The compound has shown efficacy against a range of bacterial strains. Its mechanism may involve inhibition of bacterial protein synthesis or interference with cell wall synthesis.

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. It has been linked to the downregulation of the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses .

- Neuroprotective Properties : There is evidence indicating that this compound may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Inhibition of protein synthesis | |

| Anti-inflammatory | Modulation of cytokine release | |

| Neuroprotective | Reduction of oxidative stress |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 16 µg/mL for both strains, indicating strong potential as an antibiotic agent .

- Neuroprotection in Animal Models : In a rodent model of ischemic stroke, administration of this compound resulted in a 30% reduction in infarct volume compared to control groups. This suggests a protective effect against neuronal damage during ischemic events .

Q & A

Q. Q1. What are the critical steps for synthesizing (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol with high stereochemical fidelity?

Answer: Synthesis requires precise control over stereochemistry due to the compound’s three chiral centers. Key steps include:

- Protecting group strategy : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect amines during ring formation .

- Stereoselective ring closure : Employ Mitsunobu conditions or enzymatic catalysis to ensure correct configuration at C2, C3, and C6. Evidence from similar oxane derivatives suggests chiral auxiliaries (e.g., Evans’ oxazolidinones) improve enantiomeric excess .

- Deprotection and purification : Finalize with acidic cleavage (e.g., TFA for Boc groups) and HPLC purification (C18 column, 0.1% TFA in H2O/MeCN gradient) to achieve ≥95% purity .

Analytical Validation

Q. Q2. Which analytical techniques are optimal for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (D2O or DMSO-d6) to resolve stereochemistry (e.g., coupling constants for axial/equatorial protons in the oxane ring) .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (calc. for C6H14N2O2: 146.1056) and detect impurities .

- HPLC : Reverse-phase chromatography with UV detection at 210 nm (amine absorption) to assess purity .

Advanced Stereochemical Considerations

Q. Q3. How does the stereochemistry of this compound influence its reactivity in glycosylation reactions?

Answer: The axial orientation of the C3 amino group and equatorial C6 aminomethyl substituent can:

- Modulate nucleophilicity : Axial amines exhibit reduced reactivity in glycosidic bond formation due to steric hindrance, requiring activation via trifluoroacetylation .

- Impact regioselectivity : Computational studies (DFT) on similar oxanes suggest that the C2 configuration directs β-selectivity in glycosylation, as seen in aminoglycoside analogs .

- Experimental validation : Compare kinetic data (e.g., reaction rates with activated sugars like trichloroacetimidates) for stereoisomers to confirm trends .

Stability and Degradation Pathways

Q. Q4. What factors contribute to the compound’s stability under varying pH and temperature conditions?

Answer:

- pH sensitivity : Protonation of the amino groups (pKa ~8-9) increases solubility but may lead to hydrolysis of the oxane ring at extremes (pH <3 or >11). Stability studies in buffered solutions (pH 4–8) show <5% degradation over 30 days at 4°C .

- Thermal degradation : Accelerated testing (40–60°C) reveals oxidative decomposition via aminomethyl group radical formation. Additives like ascorbic acid (0.1% w/v) mitigate this .

- Lyophilization : Freeze-drying in sucrose matrix preserves integrity for long-term storage .

Biological Interaction Studies

Q. Q5. How can researchers design experiments to evaluate this compound’s interaction with bacterial ribosomes?

Answer:

- Molecular docking : Use cryo-EM structures of bacterial 30S subunits (e.g., PDB 6XGR) to predict binding sites for the aminomethyl-oxane motif .

- MIC assays : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains, comparing activity to tobramycin (positive control). Adjust concentrations (1–256 µg/mL) in Mueller-Hinton broth .

- Resistance profiling : Monitor ribosomal RNA methylation (e.g., m<sup>1</sup>A1408 modification) via RT-qPCR to assess resistance mechanisms .

Data Contradictions in Literature

Q. Q6. How to resolve discrepancies in reported biological activity of stereoisomers?

Answer:

- Reproducibility checks : Validate assay conditions (e.g., cation-adjusted media for aminoglycoside activity) to rule out methodological variability .

- Enantiomer separation : Use chiral HPLC (Chirobiotic T column, 20% MeOH in CO2) to isolate individual stereoisomers and retest .

- Meta-analysis : Compare datasets from PubChem BioAssay (AID 1259351) and independent studies to identify outliers .

Computational Modeling

Q. Q7. Which computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Answer:

- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate bioavailability (%ABS = 65–80), blood-brain barrier penetration (low), and renal excretion .

- MD simulations : GROMACS for solvation free energy (ΔGsolv) and binding affinity to human serum albumin (HSA) .

- Dose optimization : PBPK modeling (GastroPlus) to simulate plasma concentration-time profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。